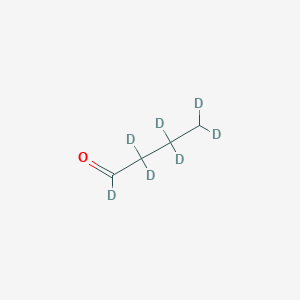

N-Butyraldehyde-2,2,3,3,4,4,4-d7

Descripción general

Descripción

N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a chemical compound used as a reference standard for environmental analysis and testing . It is also used in the synthesis of substances .

Synthesis Analysis

N-Butyraldehyde can be produced by the catalytic dehydrogenation of n-butanol . It was once produced industrially by the catalytic hydrogenation of crotonaldehyde, which is derived from acetaldehyde . A renewable synthesis of n-butyraldehyde from glucose by engineered Escherichia coli has also been reported .Molecular Structure Analysis

The molecular formula of N-Butyraldehyde-2,2,3,3,4,4,4-d7 is CD3CD2CD2CHO . The molecular weight is 79.15 .Chemical Reactions Analysis

Butyraldehyde undergoes reactions typical of alkyl aldehydes. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .Physical And Chemical Properties Analysis

N-Butyraldehyde-2,2,3,3,4,4,4-d7 is a flammable liquid . The specific gravity is 0.803 at 68°F, indicating it is less dense than water and will float .Aplicaciones Científicas De Investigación

Renewable Synthesis from Glucose

“N-Butyraldehyde-2,2,3,3,4,4,4-d7” can be produced from glucose by engineered Escherichia coli . This process involves expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . This renewable synthesis method is significant as it provides an alternative to the traditional production of n-butyraldehyde from hydroformylation of propylene .

Biofuel Production

The compound is used in the production of biofuels . The engineered Escherichia coli strain can produce n-butyraldehyde directly from glucose, which can then be converted into biofuels . This application is particularly important given the increasing demand for renewable energy sources .

Chemical Intermediate

“N-Butyraldehyde-2,2,3,3,4,4,4-d7” serves as a versatile intermediate for the synthesis of various C4 and C8 alcohols, carboxylic acids, amines, and esters . Its high demand and broad applications make it an ideal chemical to be produced from biomass .

Anticancer Activity

Derivatives of “1,2,2,3,3,4,4-heptadeuteriobutan-1-one”, such as 1,2,4-oxadiazole derivatives, have shown to possess anticancer activity . Researchers are focusing on various groups of molecules that are involved in apoptosis inducing cytotoxicity . Caspases, a group of cysteine proteases, are the executioners of apoptosis .

Caspase-3 Activator

1,2,4-Oxadiazole derivatives, which can be synthesized from “1,2,2,3,3,4,4-heptadeuteriobutan-1-one”, have been reported as potent Caspase-3 activators . The activation of caspase-3 mediated apoptosis is an interesting therapeutic strategy for cancer therapy .

Inhibitor of Angiogenesis

Some derivatives of “1,2,2,3,3,4,4-heptadeuteriobutan-1-one” have been developed as potential VEGFR-2 inhibitors . These compounds showed a significant inhibition of angiogenesis, which is the formation of new blood vessels . This property is particularly useful in the treatment of cancer, where the inhibition of angiogenesis can prevent the growth and spread of tumors .

Safety and Hazards

Propiedades

IUPAC Name |

1,2,2,3,3,4,4-heptadeuteriobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-VNEWRNQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyraldehyde-2,2,3,3,4,4,4-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)

![({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1492272.png)

![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)

amine hydrochloride](/img/structure/B1492280.png)